

Mandestrobin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Mandestrobin

Cat. No.: B1253266

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An in-depth examination of the chemical properties, fungicidal activity, and analytical methodologies for the strobilurin fungicide, **Mandestrobin**.

This technical guide provides a comprehensive overview of **Mandestrobin**, a broad-spectrum strobilurin fungicide. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, mechanism of action, fungicidal spectrum, and relevant experimental protocols.

Core Chemical Identifiers

Identifier	Value
CAS Number	173662-97-0[1][2][3][4][5]
IUPAC Name	2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxy-N-methylacetamide[1][6]
Molecular Formula	C ₁₉ H ₂₃ NO ₃ [1][2][3]
Molecular Weight	313.39 g/mol [1][2]

Mechanism of Action

Mandestrobin belongs to the strobilurin class of fungicides, specifically classified under the Fungicide Resistance Action Committee (FRAC) Group 11.[2] Its primary mode of action is the inhibition of mitochondrial respiration in fungi.[2] **Mandestrobin** binds to the Quinone outside

(Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[5]
[6] This binding blocks the electron transfer between cytochrome b and cytochrome c1, which disrupts the production of adenosine triphosphate (ATP) and ultimately leads to fungal cell death.[7]

Fungicidal Spectrum and Efficacy

Mandestrobin exhibits a broad spectrum of activity against numerous filamentous fungi that are significant plant pathogens.[1] It has demonstrated high efficacy against species within the Sclerotiniaceae family, such as *Sclerotinia sclerotiorum*, and the Venturiaceae family.[1][6] The fungicide possesses preventive, curative, and translaminar properties, allowing for long-lasting activity and good rainfastness.[1]

Quantitative Efficacy Data

Pathogen	Test Type	Concentration (ppm)	Efficacy (% Control)
<i>Sclerotinia sclerotiorum</i>	Spore Germination Inhibition (MIC)	0.13	-
<i>Sclerotinia sclerotiorum</i>	Mycelial Growth Inhibition (MIC)	0.31	-
<i>Sclerotinia sclerotiorum</i> (Soybean)	Indoor Potted Test	100 (half registered concentration)	~90
<i>Sclerotinia sclerotiorum</i> (Soybean)	Curative Effect Test	200 (registered concentration)	>90
<i>Sclerotinia sclerotiorum</i> (Soybean)	Curative Effect Test	50 (1/4 registered concentration)	~70
<i>Venturia nashicola</i> (Pear Scab)	Indoor Potted Test	133 (lower limit registered concentration)	97

Data sourced from Sumitomo Chemical Co., Ltd. research and development report.[3]

Experimental Protocols

In Vitro Fungicidal Efficacy Testing

A general method for assessing the fungicidal activity of **Mandestrobin** against a target pathogen is outlined below.

1. Preparation of Stock Solution:

- Prepare a stock solution of **Mandestrobin** in a suitable solvent such as dimethyl sulfoxide (DMSO).

2. Serial Dilutions:

- Create a series of dilutions from the stock solution to achieve the desired test concentrations.

3. Incorporation into Growth Medium:

- Incorporate the different concentrations of **Mandestrobin** into molten potato dextrose agar (PDA) before pouring it into petri dishes.

4. Inoculation:

- Once the agar has solidified, inoculate the center of each plate with a mycelial plug or a spore suspension of the target fungus.

5. Incubation:

- Incubate the plates at an appropriate temperature for the specific fungus (e.g., 18°C for *Sclerotinia sclerotiorum*).[1]

6. Assessment:

- After a set incubation period (e.g., 48 hours), measure the diameter of the fungal colony and compare it to a control plate (containing only the solvent) to determine the percentage of growth inhibition.[3]

Sample Preparation for Residue Analysis (QuEChERS Protocol)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used protocol for extracting pesticide residues from food matrices.

1. Extraction:

- Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile (ACN).
- Cap the tube and vortex vigorously for 1 minute.
- Add 4 g of anhydrous magnesium sulfate (MgSO_4) and 1 g of sodium chloride (NaCl).
- Immediately cap and vortex for another minute.
- Centrifuge at 4000 rpm for 5 minutes.[\[4\]](#)

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) and anhydrous magnesium sulfate.
- Vortex for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.
- The resulting supernatant is the final extract.[\[4\]](#)

3. Final Preparation:

- Filter the final extract through a 0.22 μm syringe filter into an autosampler vial for UPLC-MS/MS analysis.[\[4\]](#)

UPLC-MS/MS Analysis Conditions

Instrumentation:

- Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS).

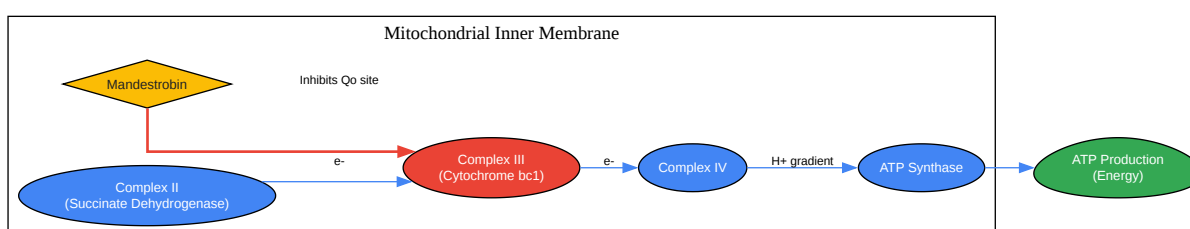
Liquid Chromatography Conditions:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a modifier like 0.1% formic acid or ammonium formate.[\[8\]](#)

Mass Spectrometry Conditions:

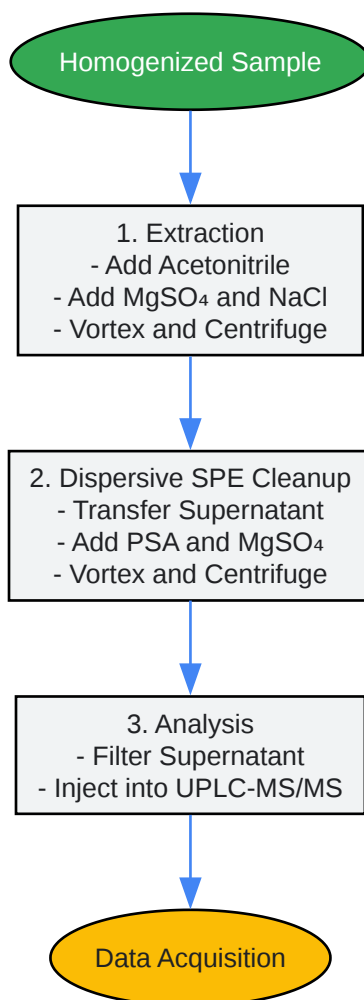
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for **Mandestrobin** should be optimized for the instrument in use. A common transition for quantification is monitoring the precursor ion at m/z 314.2 and the product ion at m/z 192.1.
[\[4\]](#)

Visualized Workflows and Pathways



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Caption: Mechanism of action of **Mandestrobin**, inhibiting Complex III in the mitochondrial respiratory chain.



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Caption: A simplified workflow for the QuEChERS sample preparation protocol for **Mandestrobin** residue analysis.

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